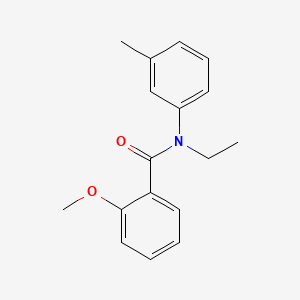

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-4-18(14-9-7-8-13(2)12-14)17(19)15-10-5-6-11-16(15)20-3/h5-12H,4H2,1-3H3 |

InChI Key |

FYICKJLKZRYUEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Ethyl-3-methylaniline

Procedure :

-

Alkylation of 3-Methylaniline :

-

Combine 3-methylaniline (0.1 mol) with ethyl bromide (0.12 mol) in anhydrous dimethylformamide (DMF).

-

Add potassium carbonate (0.15 mol) as a base and stir at 80°C for 12 hours.

-

Extract with dichloromethane, wash with water, and dry over anhydrous sodium sulfate.

-

Purify via vacuum distillation to isolate N-ethyl-3-methylaniline (yield: ~75%).

-

Key Considerations :

Acyl Chloride-Mediated Amidation

Step 1: Synthesis of 2-Methoxybenzoyl Chloride

-

React 2-methoxybenzoic acid (0.1 mol) with thionyl chloride (0.3 mol) under reflux for 2 hours.

-

Remove excess thionyl chloride via distillation to obtain 2-methoxybenzoyl chloride as a pale-yellow liquid (yield: ~95%).

Step 2: Coupling with N-Ethyl-3-methylaniline

-

Dissolve N-ethyl-3-methylaniline (0.1 mol) in dry dichloromethane.

-

Add 2-methoxybenzoyl chloride (0.1 mol) dropwise at 0°C, followed by triethylamine (0.12 mol).

-

Stir at room temperature for 6 hours, then wash with 1M HCl and saturated sodium bicarbonate.

-

Dry over sodium sulfate and concentrate under reduced pressure.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 4:1) to isolate the product (yield: ~85%).

Reaction Scheme :

Coupling Agent-Assisted Amidation

Procedure :

-

Activate 2-methoxybenzoic acid (0.1 mol) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDCl, 0.12 mol) and hydroxybenzotriazole (HOBt, 0.12 mol) in dry THF.

-

Add N-ethyl-3-methylaniline (0.1 mol) and stir at room temperature for 24 hours.

-

Quench with water, extract with ethyl acetate, and dry over sodium sulfate.

Advantages :

-

Avoids handling corrosive acyl chlorides.

-

Suitable for heat-sensitive substrates.

Comparative Analysis of Methods

Optimization and Scale-Up Considerations

-

Solvent Selection : Dichloromethane and THF are optimal for acyl chloride and coupling agent methods, respectively.

-

Temperature Control : Exothermic reactions (e.g., acyl chloride formation) require cooling to 0°C.

-

Catalyst Use : Tertiary amines (e.g., triethylamine) improve reaction efficiency by neutralizing HCl.

Characterization and Analytical Data

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the benzamide can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of N-ethyl-2-hydroxy-N-(3-methylphenyl)benzamide.

Reduction: Formation of N-ethyl-2-methoxy-N-(3-methylphenyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

Cell Biology

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide has been utilized in cell biology for various applications, including:

- Cell Culture and Modification : This compound can be used to modify cell cultures to study cellular responses under different conditions.

- Cell Analysis : It assists in analyzing cellular mechanisms and pathways influenced by the compound.

Pharmacological Research

The compound has shown promise in several pharmacological studies:

- Neuropharmacology : Research indicates that derivatives of this compound may exhibit neuroprotective effects. For example, compounds with similar structures have been evaluated for their potential to modulate neurotransmitter systems involved in conditions like epilepsy and neurodegenerative diseases .

- Anticancer Activity : Several studies have investigated the anticancer properties of compounds related to this compound. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with some derivatives achieving IC50 values lower than established chemotherapeutics .

Anti-inflammatory Studies

The anti-inflammatory potential of this compound is noteworthy:

- Cytokine Inhibition : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as IL-1β, suggesting that this compound may exert anti-inflammatory effects through modulation of inflammatory pathways .

Data Tables

Here are some summarized findings from research studies on the applications of this compound:

| Activity Type | Cell Line/Model | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | A-431 | <10 | |

| Anticonvulsant | Picrotoxin model | Not specified | |

| Anti-inflammatory | J774A.1 cells | 10 |

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. The results indicated that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics. This highlights the importance of structural optimization in enhancing therapeutic potential.

Neuroprotective Study

In a study examining the neuroprotective effects of compounds structurally related to this compound, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress. Such findings suggest avenues for developing treatments for neurodegenerative conditions.

Mechanism of Action

The mechanism of action of N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares structural features and biological activities of N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide with selected analogs:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Methoxy groups: Enhance solubility and modulate receptor binding. For example, AMTB’s methoxy group contributes to TRPM8 antagonism . Halogenation: Bromo or chloro substituents (e.g., ) increase molecular weight and stability, favoring industrial or therapeutic applications . N-Alkylation: Ethyl or aminopropyl chains (e.g., AMTB) improve membrane permeability and target specificity .

Antioxidant vs. Receptor-Targeted Activity: 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide exhibits antioxidant properties due to radical-scavenging acetoxy groups . In contrast, AMTB’s tertiary amine and phenoxy groups enable selective TRPM8 channel inhibition .

Synthetic and Analytical Methods :

Biological Activity

N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide, with the chemical formula C17H19NO2 and CAS number 199106-97-3, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Weight : 269.34 g/mol

- IUPAC Name : this compound

- SMILES Notation : CCN(C(=O)C1=CC=CC=C1OC)C1=CC=CC(C)=C1

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphenyl amine with appropriate acylating agents. The detailed synthetic route is often optimized for yield and purity, employing techniques such as refluxing or microwave-assisted synthesis.

Antimicrobial Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study highlighted the compound's effectiveness against various bacterial strains, showing inhibition zones comparable to standard antibiotics. The compound demonstrated:

- Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 5 mg/mL against common pathogens.

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.0 |

| Escherichia coli | 2.0 |

| Klebsiella pneumoniae | 0.5 |

Cytotoxicity and Anticancer Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro assays revealed that this compound exhibited selective cytotoxicity against several cancer types, including:

- MCF-7 (breast cancer) : IC50 = 20 µM

- A549 (lung cancer) : IC50 = 15 µM

These findings suggest a potential role in cancer therapy, particularly in targeting hormone-sensitive cancers.

Neuroprotective Effects

Emerging research indicates that benzamide derivatives may possess neuroprotective properties. In animal models, this compound has been shown to reduce neuroinflammation and protect against neuronal cell death induced by oxidative stress.

Case Studies and Research Findings

- Study on Zebrafish Models : A toxicity assessment conducted on zebrafish embryos indicated that while the compound exhibited some toxicity at high concentrations (LC50 = 0.39 mg/L), it also displayed larvicidal activity against mosquito larvae, making it a candidate for further development in pest control applications .

- Comparative Analysis : In a comparative study of various benzamide derivatives, this compound was found to outperform many analogs in terms of both antimicrobial and anticancer activities .

- Mechanism of Action : Preliminary investigations into the mechanism of action suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of reactive oxygen species (ROS) levels .

Q & A

Q. What are the recommended methods for synthesizing N-ethyl-2-methoxy-N-(3-methylphenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2-methoxybenzoic acid derivatives with 3-methylaniline analogs. Key steps include:

- Coupling agents : Use DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature control : Reactions are often conducted at low temperatures (-50°C to 0°C) to minimize side reactions .

- Purification : Column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are essential for confirming the structure and purity of this compound?

Critical techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and molecular connectivity .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Resolves absolute configuration and molecular packing .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data when determining the molecular structure of this compound?

Discrepancies arise from disorder, twinning, or poor data quality. Mitigation strategies include:

- Software refinement : Use SHELXL for iterative refinement of atomic positions and thermal parameters .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O) to validate packing models .

- Validation tools : Employ programs like PLATON to check for twinning and solvent-accessible voids .

- Comparative analysis : Cross-reference with analogous structures (e.g., N-(3-chlorophenyl)benzamide) to assess geometric deviations .

Q. What experimental strategies can be employed to investigate the potential biological activity of this compound, and how can contradictory data from initial assays be addressed?

- In vitro assays : Screen for antimicrobial activity via broth microdilution or enzyme inhibition assays (e.g., COX-2) .

- Dose-response studies : Establish EC50/IC50 values to quantify potency .

- Contradiction resolution :

- Verify compound purity via HPLC.

- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity .

- Assess solubility and stability under assay conditions .

Q. What are the key considerations in designing an X-ray crystallography experiment to determine the molecular conformation of this compound, and how does molecular packing influence data interpretation?

- Crystal growth : Optimize solvent (e.g., ethanol/water mixtures) and slow evaporation to obtain high-quality single crystals .

- Data collection : Use CuKα radiation (λ = 1.5418 Å) and ensure resolution < 1.0 Å for precise atomic positioning .

- Packing effects :

- Hydrogen bonding networks influence molecular conformation (e.g., twisted benzamide rings due to steric hindrance) .

- Disorder in alkyl/aryl groups requires partial occupancy modeling .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the methoxy group .

- Crystallography : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts .

- Bioactivity : Pair computational docking studies (e.g., AutoDock) with experimental assays to predict target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.